molecular formula C28H27NO2 B10957189 N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide

N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10957189
M. Wt: 409.5 g/mol
InChI Key: VCSDAVAYEBLZEN-UHFFFAOYSA-N
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Description

N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C28H27NO2. This compound is known for its unique structural features, which include a sec-butyl group attached to a phenyl ring and a naphthyloxy methyl group linked to a benzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(SEC-BUTYL)PHENYL]-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C28H27NO2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C28H27NO2/c1-3-20(2)22-11-14-26(15-12-22)29-28(30)25-10-6-7-21(17-25)19-31-27-16-13-23-8-4-5-9-24(23)18-27/h4-18,20H,3,19H2,1-2H3,(H,29,30)

InChI Key

VCSDAVAYEBLZEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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